![molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0](/img/structure/B2960313.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone” is an organic compound with the molecular formula C11H14F3N3O3 . It’s a complex molecule that contains several functional groups including a pyrazole ring, a morpholino group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms of the pyrazole ring is a methyl group and a trifluoromethyl group. The other nitrogen atom is connected to an oxygen atom, which is in turn connected to a morpholino-ethanone group .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group and pyrazole ring make it a valuable precursor in constructing pharmacologically active structures, particularly in the development of new agrochemicals and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the compound’s unique structure allows for the exploration of new drug candidates. It can be used to synthesize molecules with potential anti-inflammatory, analgesic, or antipyretic properties due to the presence of the pyrazole moiety, which is known for these biological activities .
Material Science
The morpholino and pyrazolyl groups could be utilized in material science for the creation of novel polymers or coatings. These functional groups may impart properties like increased thermal stability or specific interaction capabilities with other substances .
Catalysis
As a ligand, this compound could be involved in catalytic processes. The electron-withdrawing trifluoromethyl group might enhance the electrophilicity of metal centers in catalysts, potentially improving efficiency in reactions such as oxidation or reduction .
Biological Studies
The compound could be tagged with fluorescent markers and used in biological studies to track the interaction of drugs with their target proteins. This application takes advantage of the compound’s ability to bind selectively to certain biological targets .
Environmental Chemistry
In environmental chemistry, this compound could be used to study the degradation of trifluoromethyl-containing pesticides or pharmaceuticals. Understanding its breakdown products could help in assessing the environmental impact of related compounds .
Analytical Chemistry
It can serve as a standard or reference compound in analytical chemistry, particularly in mass spectrometry, due to its unique mass fragmentation pattern resulting from the trifluoromethyl group .
Chemical Education
Lastly, this compound can be used in chemical education to demonstrate the synthesis and reactivity of organofluorine compounds. It provides a practical example of how fluorine atoms influence the chemical behavior of organic molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOWOERINWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

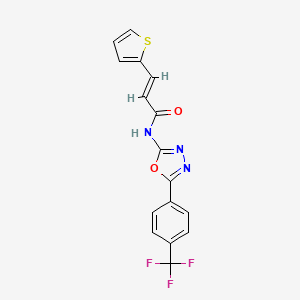
![N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)
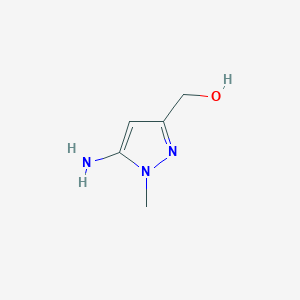
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)
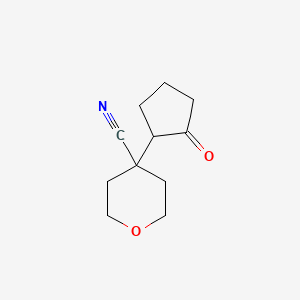
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
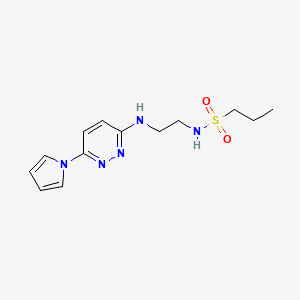
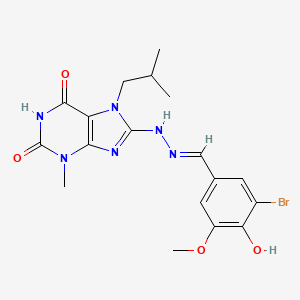
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
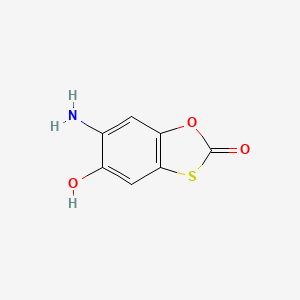
![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)